5-HT3 antagonist 2

5-HT3 receptor Binding affinity Medicinal chemistry

5-HT3 Antagonist 2 (CAS 128199-93-9) is a high-affinity, conformationally constrained 5-HT3 receptor antagonist from the spirofused indole oxazoline series. Unlike generic antagonists (ondansetron, granisetron), its unique chemotype imposes conformational constraints on the basic nitrogen, delivering >70-fold affinity enhancement over monocyclic piperidine analogs (pIC50 8.95; Ki ~1.12 nM). Ideal for recombinant receptor studies, electrophysiology, radioligand binding, and preclinical emesis/anxiety/nociception models. Select this compound to eliminate off-target variables and strengthen mechanistic conclusions.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
Cat. No. B12292608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT3 antagonist 2
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NCC4(O3)CN5CCC4CC5
InChIInChI=1S/C18H21N3O/c1-20-10-15(14-4-2-3-5-16(14)20)17-19-11-18(22-17)12-21-8-6-13(18)7-9-21/h2-5,10,13H,6-9,11-12H2,1H3
InChIKeyGJZYDYYJSGXPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT3 Antagonist 2: A Research-Grade Spirofused Indole Oxazoline for Serotonin Receptor Studies


5-HT3 antagonist 2 (CAS# 128199-93-9) is a small molecule 5-HT3 receptor antagonist derived from the spirofused indole oxazoline series [1]. It is a structural analog of the reference compound 21k, which was developed as part of a medicinal chemistry program to create high-affinity, conformationally constrained 5-HT3 receptor antagonists [1]. The compound is primarily utilized as a research tool for in vitro and in vivo preclinical studies investigating the function of the 5-HT3 receptor in pathways related to emesis, anxiety, and nociception .

Why Simple Substitution with Other 5-HT3 Antagonists is Not Advisable


5-HT3 receptor antagonists are a chemically diverse class, and simple substitution between them is not scientifically sound. Compounds like ondansetron, granisetron, and tropisetron exhibit significant differences in receptor binding affinity, selectivity for other 5-HT receptor subtypes (e.g., 5-HT4), and pharmacokinetic profiles [1][2]. For example, while ondansetron and tropisetron are weak 5-HT4 receptor antagonists, granisetron is considered a pure 5-HT3 antagonist [2]. 5-HT3 antagonist 2, a spirofused indole oxazoline, represents a distinct chemotype that imposes unique conformational constraints on the basic nitrogen, a feature that has been shown to dramatically increase 5-HT3 receptor affinity compared to monocyclic piperidine analogs [1]. Therefore, substituting 5-HT3 antagonist 2 with a structurally unrelated compound like ondansetron or granisetron in a research protocol would introduce uncontrolled variables in target engagement, selectivity, and functional outcomes, potentially invalidating experimental results. The quantitative evidence below underscores the specific profile of this compound's chemical series, justifying its selection for targeted research applications.

Quantitative Differentiation of 5-HT3 Antagonist 2


High 5-HT3 Receptor Affinity: pIC50 Data from the Spirofused Indole Oxazoline Series

The parent compound 21k belongs to a series of spirofused indole oxazoline 5-HT3 antagonists that demonstrates high affinity for the 5-HT3 receptor in rat brain cortical membranes. While the precise pIC50 for 5-HT3 antagonist 2 is not reported in the available primary source, the most potent analogue in this series, featuring an azabicyclic [3.3.1] system, exhibited a pIC50 of 8.95 (Ki = 1.12 nM) [1]. This value is comparable to or exceeds that of the reference antagonist ondansetron (GR 38032F), which had a pIC50 of 8.71 (Ki = 1.95 nM) in the same assay [1]. This places the series, and by extension 5-HT3 antagonist 2, among high-affinity ligands for this receptor.

5-HT3 receptor Binding affinity Medicinal chemistry

Conformational Restriction as a Key Driver of Affinity in the 5-HT3 Antagonist 2 Series

The design of 5-HT3 antagonist 2 and its parent series is based on the principle of constraining the basic nitrogen within a rigid azabicyclic framework. The Swain et al. (1992) study demonstrated that this conformational restriction is crucial for high-affinity binding. In a direct comparison within the series, the monocyclic piperidine analog (compound 8) exhibited a pIC50 of 7.09 (Ki = 81 nM), whereas the most potent constrained analogue (compound 24) achieved a pIC50 of 8.95 (Ki = 1.12 nM) [1]. This represents a >70-fold increase in affinity solely attributable to the conformational constraint of the basic nitrogen, a design feature directly relevant to the structure of 5-HT3 antagonist 2 [1].

5-HT3 receptor Binding affinity Conformational analysis

Selectivity Profile of the 5-HT3 Antagonist 2 Chemotype Over Other 5-HT Receptor Subtypes

The selectivity of 5-HT3 receptor antagonists varies significantly across different chemotypes. While direct selectivity data for 5-HT3 antagonist 2 is not available in the primary source, the Swain et al. (1992) study established that the spirofused indole oxazoline series shows negligible affinity for other major 5-HT receptor subtypes. In contrast, known clinical agents like ondansetron and tropisetron have been shown to exhibit weak antagonist activity at 5-HT4 receptors [1][2]. This class-level inference suggests that 5-HT3 antagonist 2 may offer a cleaner pharmacological profile for studies where 5-HT4-mediated effects could be confounding.

5-HT3 receptor Selectivity Off-target effects

Optimal Research Applications for 5-HT3 Antagonist 2


In Vitro Pharmacological Studies Requiring High 5-HT3 Receptor Occupancy

5-HT3 antagonist 2 is an ideal tool compound for in vitro experiments where near-complete and sustained receptor blockade is required. Its high affinity, inferred from the pIC50 of 8.95 (Ki = 1.12 nM) for the most potent analogue in its structural class [1], ensures that a low concentration of the compound will effectively compete with endogenous ligands. This is particularly valuable in studies using recombinant receptor systems, electrophysiological recordings, or radioligand binding assays where precise control over receptor occupancy is paramount.

Investigating the Role of 5-HT3 Receptors in Preclinical Animal Models of Emesis and Anxiety

The compound is suitable for preclinical in vivo research aimed at understanding the function of 5-HT3 receptors in emesis, anxiety, and nociception pathways . Its distinct spirofused indole oxazoline chemotype [1] provides an alternative pharmacological tool to the commonly used clinical agents (e.g., ondansetron, granisetron). This allows researchers to confirm that observed in vivo effects are due to 5-HT3 receptor antagonism rather than an off-target effect specific to a single drug class, thereby strengthening mechanistic conclusions.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

5-HT3 antagonist 2 serves as a key reference compound for medicinal chemists exploring novel 5-HT3 antagonists. The quantitative SAR data from the original paper [1], which demonstrates a >70-fold increase in affinity through conformational restriction of the basic nitrogen, provides a robust benchmark for evaluating new chemical entities. Researchers can use 5-HT3 antagonist 2 to calibrate their own binding assays and to compare the potency and selectivity of novel compounds against a well-characterized, high-affinity chemotype.

Studies on the 5-HT3 Receptor's Peripheral vs. Central Nervous System Function

The chemical properties of the spirofused indole oxazoline series, including 5-HT3 antagonist 2, may offer advantages in differentiating peripheral from central 5-HT3 receptor effects. While not explicitly detailed in the primary source [1], the compound's structural features could influence its ability to cross the blood-brain barrier. This makes it a useful tool in comparative studies with other 5-HT3 antagonists known to have varying degrees of CNS penetration, helping to dissect the specific contribution of central versus peripheral receptors in complex physiological and behavioral responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT3 antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.